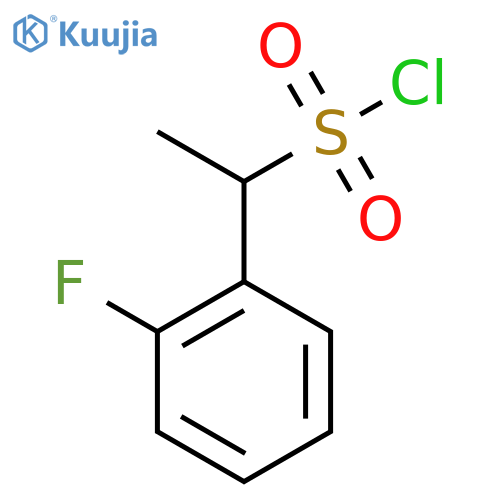

Cas no 1251315-19-1 (1-(2-Fluorophenyl)ethanesulfonyl chloride)

1-(2-Fluorophenyl)ethanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(2-fluorophenyl)ethane-1-sulfonyl chloride

- 1-(2-Fluorophenyl)ethanesulfonyl chloride

-

- インチ: 1S/C8H8ClFO2S/c1-6(13(9,11)12)7-4-2-3-5-8(7)10/h2-6H,1H3

- InChIKey: FLXKBBVQVLRUGH-UHFFFAOYSA-N

- ほほえんだ: ClS(C(C)C1C=CC=CC=1F)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 260

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 42.5

1-(2-Fluorophenyl)ethanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-680941-2.5g |

1-(2-fluorophenyl)ethane-1-sulfonyl chloride |

1251315-19-1 | 2.5g |

$2576.0 | 2023-05-24 | ||

| Enamine | EN300-680941-0.5g |

1-(2-fluorophenyl)ethane-1-sulfonyl chloride |

1251315-19-1 | 0.5g |

$1262.0 | 2023-05-24 | ||

| Enamine | EN300-680941-1.0g |

1-(2-fluorophenyl)ethane-1-sulfonyl chloride |

1251315-19-1 | 1g |

$1315.0 | 2023-05-24 | ||

| Enamine | EN300-680941-5.0g |

1-(2-fluorophenyl)ethane-1-sulfonyl chloride |

1251315-19-1 | 5g |

$3812.0 | 2023-05-24 | ||

| Enamine | EN300-680941-10.0g |

1-(2-fluorophenyl)ethane-1-sulfonyl chloride |

1251315-19-1 | 10g |

$5652.0 | 2023-05-24 | ||

| Enamine | EN300-680941-0.1g |

1-(2-fluorophenyl)ethane-1-sulfonyl chloride |

1251315-19-1 | 0.1g |

$1157.0 | 2023-05-24 | ||

| Enamine | EN300-680941-0.25g |

1-(2-fluorophenyl)ethane-1-sulfonyl chloride |

1251315-19-1 | 0.25g |

$1209.0 | 2023-05-24 | ||

| Enamine | EN300-680941-0.05g |

1-(2-fluorophenyl)ethane-1-sulfonyl chloride |

1251315-19-1 | 0.05g |

$1104.0 | 2023-05-24 |

1-(2-Fluorophenyl)ethanesulfonyl chloride 関連文献

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

1-(2-Fluorophenyl)ethanesulfonyl chlorideに関する追加情報

Introduction to 1-(2-Fluorophenyl)ethanesulfonyl Chloride (CAS No. 1251315-19-1)

1-(2-Fluorophenyl)ethanesulfonyl chloride (CAS No. 1251315-19-1) is a versatile and important compound in the field of organic chemistry and pharmaceutical research. This compound is a sulfonyl chloride, which is a class of compounds characterized by the presence of a sulfonyl group (SO2) attached to a chlorine atom. The unique structure of 1-(2-Fluorophenyl)ethanesulfonyl chloride makes it an excellent reagent for various synthetic transformations, particularly in the development of new pharmaceuticals and materials.

The chemical structure of 1-(2-Fluorophenyl)ethanesulfonyl chloride consists of a fluorinated phenyl ring attached to an ethanesulfonyl group. The fluorine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, which can significantly influence its reactivity and selectivity in chemical reactions. This makes 1-(2-Fluorophenyl)ethanesulfonyl chloride a valuable intermediate in the synthesis of complex organic molecules, including those with potential therapeutic applications.

In recent years, there has been significant interest in the use of sulfonyl chlorides, such as 1-(2-Fluorophenyl)ethanesulfonyl chloride, for the synthesis of bioactive compounds. Sulfonyl chlorides are known for their high reactivity and ability to form stable sulfonamides, which are important functional groups in many pharmaceuticals. For instance, sulfonamides are commonly used in the development of antibiotics, anti-inflammatory agents, and antidiabetic drugs. The presence of the fluorine atom in 1-(2-Fluorophenyl)ethanesulfonyl chloride can enhance the pharmacological properties of these compounds by improving their metabolic stability and bioavailability.

The synthesis of 1-(2-Fluorophenyl)ethanesulfonyl chloride typically involves the reaction of 2-fluorophenethyl alcohol with thionyl chloride or another suitable chlorinating agent. This reaction proceeds via an SN2 mechanism, where the hydroxyl group is replaced by a chlorine atom to form the sulfonyl chloride. The resulting compound can then be used as a versatile reagent in various synthetic pathways, including nucleophilic substitution reactions and coupling reactions with amines or alcohols.

In addition to its use in pharmaceutical research, 1-(2-Fluorophenyl)ethanesulfonyl chloride has found applications in other areas of chemistry and materials science. For example, it can be used as a cross-linking agent in polymer chemistry to improve the mechanical properties and thermal stability of polymers. The ability to introduce fluorinated groups into polymer chains can also enhance their resistance to chemical degradation and improve their performance in harsh environments.

The safety and handling of 1-(2-Fluorophenyl)ethanesulfonyl chloride are important considerations for researchers working with this compound. As with all sulfonyl chlorides, it is highly reactive and should be handled with care to avoid exposure to moisture or other nucleophilic substances that could cause rapid hydrolysis or other unwanted side reactions. Proper storage conditions, such as keeping it dry and at low temperatures, are essential to maintain its stability and reactivity.

In conclusion, 1-(2-Fluorophenyl)ethanesulfonyl chloride (CAS No. 1251315-19-1) is a valuable compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and high reactivity make it an essential reagent for the development of new bioactive molecules and advanced materials. Ongoing research continues to explore new applications and synthetic strategies involving this compound, further highlighting its importance in modern chemistry.

1251315-19-1 (1-(2-Fluorophenyl)ethanesulfonyl chloride) 関連製品

- 1806491-85-9(2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole)

- 2567496-17-5(9-Bromo-1-chlorononan-2-one)

- 2167610-37-7(1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde)

- 1192122-53-4(4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine)

- 1250544-03-6(3,5-Dichlorophenyl-(2-thienyl)methanol)

- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)

- 1552764-70-1(2-(5-Chlorothiophen-2-yl)pyridin-3-amine)

- 2228820-38-8(3-(4-chloro-1-ethyl-1H-imidazol-5-yl)oxypiperidine)

- 1805009-52-2(Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate)

- 1604453-74-8(methyl (3R)-3-amino-3-(oxan-4-yl)propanoate)